

# A Comprehensive Technical Guide to the Foundational Chemical Properties of NOSH-Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |  |
|----------------------|--------------|-----------|--|--|--|--|
| Compound Name:       | NOSH-aspirin |           |  |  |  |  |
| Cat. No.:            | B3235942     | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

**NOSH-aspirin** represents a novel class of hybrid pharmaceutical agents engineered to augment the therapeutic benefits of aspirin while mitigating its known adverse effects. By chemically integrating nitric oxide (NO) and hydrogen sulfide (H<sub>2</sub>S) releasing moieties onto an aspirin scaffold, **NOSH-aspirin** exhibits significantly enhanced anti-inflammatory and anticancer properties. This document provides a detailed exploration of the foundational chemical properties of **NOSH-aspirin**, including its synthesis, mechanism of action, physicochemical characteristics, and key experimental findings. The information is intended to serve as a core technical resource for researchers and professionals in the field of drug discovery and development.

#### **Chemical Structure and Synthesis**

**NOSH-aspirin** is a chimeric molecule that covalently links an aspirin backbone with chemical groups capable of donating NO and  $H_2S$ . The most studied variant, often referred to as NOSH-1 or NBS-1120, utilizes a nitrooxybutyl group for NO release and a 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) moiety for  $H_2S$  donation.[1][2] These functional groups are typically attached to the aspirin scaffold via ester bonds.[1]



The general structure allows for variations, including positional isomers (ortho, meta, para) which have been shown to influence biological potency.[1] The ortho-substituted isomer has demonstrated the highest potency in inhibiting colon cancer cell growth.[1]

#### **Synthesis Overview**

The synthesis of **NOSH-aspirin** is a multi-step process involving the strategic esterification of the aspirin molecule. While specific protocols may vary, a general synthetic approach involves:

- Protection of functional groups: Protecting reactive groups on the aspirin molecule to ensure selective modification.
- Coupling of the NO-releasing moiety: Attaching the nitrooxybutyl group to the salicylic acid portion of aspirin, often through an aliphatic spacer.[1]
- Coupling of the H<sub>2</sub>S-releasing moiety: Linking the ADT-OH group to the aspirin scaffold.[1]
- Deprotection and purification: Removing any protecting groups and purifying the final **NOSH-aspirin** compound.

Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly employed in organic solvents like dichloromethane (DCM) to facilitate the esterification reactions.[1]





Click to download full resolution via product page

Caption: General workflow for **NOSH-aspirin** synthesis.

### **Physicochemical Properties**



The physicochemical properties of **NOSH-aspirin** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property          | Value                                                                     | Source |
|-------------------|---------------------------------------------------------------------------|--------|
| Molecular Formula | C20H15NO7S3                                                               | [3]    |
| Molecular Weight  | 477.5 g/mol                                                               | [3]    |
| IUPAC Name        | [4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-(4-nitrooxybutanoyloxy)benzoate | [3]    |
| CAS Number        | 1357362-67-4                                                              | [3]    |
| XLogP3            | 4.5                                                                       | [3]    |

#### **Mechanism of Action**

**NOSH-aspirin** exerts its biological effects through a multi-pronged mechanism that involves the combined actions of its parent compound, aspirin, and the released gasotransmitters, NO and H<sub>2</sub>S.

#### **Release of Gasotransmitters**

Upon administration,  ${f NOSH}{ ext{-}}{f aspirin}$  is metabolized, leading to the release of NO and H2S.

- Nitric Oxide (NO): NO is released from the nitrooxybutyl moiety, likely through ester
  hydrolysis or other decomposition processes.[1] NO contributes to the gastroprotective
  effects, counteracting the mucosal damage often associated with traditional NSAIDs.[4]
- Hydrogen Sulfide (H<sub>2</sub>S): H<sub>2</sub>S is released from the dithiolethione moiety (ADT-OH). This
  release can be triggered by biological thiols, such as cysteine or glutathione, through thiol
  exchange reactions.[1] H<sub>2</sub>S also plays a role in enhancing the anticancer and antiinflammatory effects.[4]





Click to download full resolution via product page

Caption: Proposed mechanism of NO and H<sub>2</sub>S release.

#### **Core Biological Pathways**

**NOSH-aspirin** modulates several key signaling pathways to exert its potent anticancer and anti-inflammatory effects.

- Cyclooxygenase (COX) Inhibition: Like its parent compound, NOSH-aspirin inhibits COX enzymes, leading to a reduction in prostaglandin E2 (PGE2) synthesis.[5][6] This action is central to its anti-inflammatory properties.
- Induction of Apoptosis: **NOSH-aspirin** promotes programmed cell death in cancer cells by increasing the expression of pro-apoptotic factors like TNF-α and activating caspase-3.[5] It also inhibits the pro-survival transcription factor NF-κB.[5][7]



- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[5][8] This is partly achieved by inhibiting the expression of the transcription factor FoxM1, which is crucial for cell cycle progression.[5]
   [8]
- Regulation of Intracellular ROS: NOSH-aspirin can increase the levels of intracellular reactive oxygen species (ROS), which can induce cytotoxicity and apoptosis in cancer cells.
   [5]



Click to download full resolution via product page

Caption: Key signaling pathways modulated by NOSH-aspirin.

#### **Pharmacological Effects and Potency**

Preclinical studies have consistently demonstrated the superior potency of **NOSH-aspirin** compared to aspirin and its individual NO- or H<sub>2</sub>S-releasing counterparts.



#### **In Vitro Potency**

**NOSH-aspirin** exhibits potent growth-inhibitory effects against a wide range of human cancer cell lines, with  $IC_{50}$  values in the nanomolar range.[9] This represents a potency increase of up to 100,000-fold compared to aspirin alone.[4][9]

| Compound/Var   | Cell Line<br>(Colon Cancer) | IC50 (nM)  | Fold Increase<br>in Potency vs.<br>Aspirin | Source |
|----------------|-----------------------------|------------|--------------------------------------------|--------|
| o-NOSH-aspirin | HCT 15                      | 57 ± 5     | >87,000                                    | [1]    |
| m-NOSH-aspirin | HCT 15                      | 110 ± 15   | >45,000                                    | [1]    |
| p-NOSH-aspirin | HCT 15                      | 380 ± 30   | >13,000                                    | [1]    |
| NOSH-1         | HT-29                       | 48 ± 3     | >100,000                                   | [9]    |
| NOSH-2         | HT-29                       | 70 - 120   | >60,000                                    | [9]    |
| NOSH-4         | HT-29                       | 240 - 800  | >16,000                                    | [9]    |
| Aspirin (ASA)  | HT-29                       | >5,000,000 | 1                                          | [9]    |

#### **In Vivo Efficacy**

In xenograft models using human colon cancer cells, orally administered **NOSH-aspirin** has shown significant dose-dependent inhibition of tumor growth and mass without overt signs of toxicity.[6][7]

| Treatment    | Dose (mg/kg) | Tumor Volume<br>Reduction | Tumor Mass<br>Reduction | Source |
|--------------|--------------|---------------------------|-------------------------|--------|
| NOSH-aspirin | 25           | 73%                       | 50 ± 7%                 | [6][7] |
| NOSH-aspirin | 50           | 89%                       | 75 ± 5%                 | [6][7] |
| NOSH-aspirin | 100          | 96%                       | 90 ± 3%                 | [6][7] |
| Aspirin      | 50           | 70%                       | 65%                     | [6]    |



#### **Experimental Protocols**

The following are generalized protocols for key experiments used in the foundational research of **NOSH-aspirin**.

#### **General Synthesis of NOSH-Aspirin (Illustrative)**

- Esterification with NO-donor: To a solution of aspirin in dry DCM, add DCC, DMAP, and the NO-releasing moiety (e.g., a nitrooxybutanol derivative).
- Reaction: Stir the mixture at room temperature for 6-12 hours.
- Work-up: Filter the reaction mixture to remove byproducts. Wash the organic layer with dilute acid, base, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
- Coupling with H<sub>2</sub>S-donor: Repeat the esterification process using the NO-aspirin intermediate and the H<sub>2</sub>S-releasing moiety (e.g., ADT-OH).
- Purification: Purify the final product using column chromatography on silica gel.
- Characterization: Confirm the structure and purity of the final compound using techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry.

# In Vitro Cell Growth Inhibition Assay (IC<sub>50</sub> Determination)

- Cell Seeding: Seed human cancer cells (e.g., HT-29, HCT 15) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of NOSH-aspirin, aspirin (as a control), and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
- Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.



• Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC<sub>50</sub> value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.





Click to download full resolution via product page

Caption: Experimental workflow for IC50 determination.

#### In Vivo Xenograft Model

- Cell Implantation: Subcutaneously implant human colon cancer cells (e.g., 2 x 10<sup>6</sup> HT-29 cells) suspended in a medium like Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[7]
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, aspirin, different doses of NOSH-aspirin).[7] Administer the compounds daily via oral gavage.
- Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.
- Endpoint: After a predefined period (e.g., 21-25 days), sacrifice the mice.[6][7] Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers like PCNA and TUNEL).

#### Conclusion

NOSH-aspirin is a promising preclinical drug candidate that builds upon the well-established therapeutic framework of aspirin. Its hybrid design, which enables the controlled release of NO and H<sub>2</sub>S, results in a molecule with dramatically enhanced anticancer potency and a superior gastrointestinal safety profile. The foundational chemical properties—including its unique structure, multi-targeted mechanism of action, and nanomolar efficacy in cancer models—underscore its potential for further development as a next-generation anti-inflammatory and chemopreventive agent. This guide provides the core technical data and methodologies essential for advancing research in this exciting area of medicinal chemistry.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. NOSH-aspirin | 1357362-67-4 | Benchchem [benchchem.com]
- 2. NOSH-aspirin Wikipedia [en.wikipedia.org]
- 3. NOSH-aspirin | C20H15NO7S3 | CID 57384021 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Could a NOSH-Aspirin-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 5. Anticancer and Anti-Inflammatory Mechanisms of NOSH-Aspirin and Its Biological Effects PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOSH-aspirin (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. NOSH-Aspirin: A Novel Nitric Oxide—Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Foundational Chemical Properties of NOSH-Aspirin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3235942#foundational-research-on-nosh-aspirin-s-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com